Epiandrosterone palmitate

Description

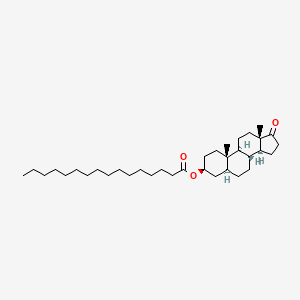

Epiandrosterone palmitate is a steroid ester formed by the conjugation of epiandrosterone (a 5α-reduced androgen metabolite) with palmitic acid. Epiandrosterone itself (C19H30O2) is a weak androgen and neurosteroid, with a molecular weight of 290.44 g/mol, a melting point of 172–174°C, and low water solubility .

Properties

CAS No. |

54614-67-4 |

|---|---|

Molecular Formula |

C35H60O3 |

Molecular Weight |

528.8 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hexadecanoate |

InChI |

InChI=1S/C35H60O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)38-28-22-24-34(2)27(26-28)18-19-29-30-20-21-32(36)35(30,3)25-23-31(29)34/h27-31H,4-26H2,1-3H3/t27-,28-,29-,30-,31-,34-,35-/m0/s1 |

InChI Key |

WBXNSTQSGWGFLG-LWTNCAELSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C |

Synonyms |

androsterone 3-palmitate |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Epiandrosterone palmitate undergoes hydrolysis under acidic or basic conditions to regenerate epiandrosterone and palmitic acid.

a. Acidic Hydrolysis

-

Conditions: HCl or H<sub>2</sub>SO<sub>4</sub> (pH 1–4), 40–60°C, 2–6 hours .

-

Mechanism: Protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Byproducts: Minimal; palmitic acid precipitates upon cooling.

b. Alkaline Hydrolysis (Saponification)

-

Conditions: NaOH/KOH (1–2M) in ethanol/water, reflux (70–80°C), 1–3 hours .

-

Mechanism: Nucleophilic acyl substitution by hydroxide ion.

-

Byproducts: Sodium palmitate (soap) and epiandrosterone.

Table 1: Hydrolysis Reaction Parameters

| Condition | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1M HCl | - | 50°C | 4h | 92% |

| 2M NaOH/EtOH | - | 80°C | 2h | 89% |

Transesterification

Transesterification with alternative alcohols (e.g., methanol) can yield epiandrosterone methyl ester, though this is less common.

Conditions:

-

Reactants: this compound + excess methanol.

-

Catalyst: Acidic (H<sub>2</sub>SO<sub>4</sub>) or enzymatic (lipases).

Outcome:

-

Palmitic acid methyl ester + epiandrosterone.

Oxidation Reactions

The 17-keto group in this compound is resistant to oxidation under mild conditions. Strong oxidants (e.g., CrO<sub>3</sub>) may degrade the steroidal backbone.

Stability Notes:

-

No significant oxidation observed at the 3β-palmitoyl ester under ambient conditions .

-

Decomposition occurs >200°C, releasing CO<sub>2</sub> and hydrocarbons .

Thermal and Chemical Stability

Data from epiandrosterone’s safety profile and synthetic protocols inform stability:

-

Thermal Stability:

-

pH Stability:

Table 2: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| 100°C, dry air | No decomposition (24h) | |

| 1M HCl, 60°C | Complete hydrolysis in 4h | |

| 1M NaOH, 80°C | Complete saponification in 2h |

Analytical Characterization

Key methods for verifying reactions:

Comparison with Similar Compounds

Structural and Functional Analogues

Epiandrosterone Acetate (CAS 1239-31-2)

- Structure : Epiandrosterone esterified with acetic acid.

- Applications : Used as a chemical intermediate in pharmaceutical synthesis .

- Key Differences : The shorter acetate chain reduces lipophilicity compared to palmitate, leading to faster metabolic clearance.

Epiandrosterone Sulfate (CAS 977-35-5)

- Structure : Sulfated form of epiandrosterone.

- Applications : Acts as a neurosteroid with modulatory effects on GABA receptors .

- Key Differences : Sulfation increases water solubility, enabling systemic circulation without requiring enzymatic hydrolysis, unlike palmitate esters.

Palmitate Esters in Therapeutic and Industrial Contexts

Retinyl Palmitate (Vitamin A Palmitate)

- Structure: Retinol conjugated with palmitic acid.

- Applications : Widely used in skincare and pharmaceuticals for its antioxidant and anti-aging properties. Enhances skin barrier function and collagen synthesis .

- Key Differences : Unlike epiandrosterone palmitate, retinyl palmitate directly contributes to vitamin A activity, influencing cell differentiation and immune function.

Sitosteryl Palmitate

- Structure : Phytosterol (sitosterol) esterified with palmitic acid.

- Applications : Used in industrial analysis and as a cholesterol-lowering agent in functional foods .

5-Bromo-6-chloro-3-indolyl Palmitate

- Structure : Indole derivative with a palmitate group.

- Applications : Investigated for its pro-apoptotic effects in cancer research .

- Key Differences : The indole core enables distinct mechanisms (e.g., kinase inhibition) unrelated to steroid signaling.

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Lipophilicity and Bioavailability : Palmitate esters generally exhibit prolonged half-lives due to slow hydrolysis in vivo. For example, retinyl palmitate’s stability in emulsions enhances its dermal absorption , a property likely shared by this compound.

- Metabolic Fate : Esterases in the liver and plasma hydrolyze palmitate esters to release the parent compound. This contrasts with sulfate conjugates (e.g., epiandrosterone sulfate), which are excreted unchanged .

- Toxicity Profile : Free palmitic acid is implicated in lipotoxicity (e.g., cardiomyocyte apoptosis ), but esterification mitigates this risk by altering cellular uptake pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.